molecular formula C6H3BrF3N B074565 2-Bromo-3,4,6-trifluoroaniline CAS No. 1481-21-6

2-Bromo-3,4,6-trifluoroaniline

Cat. No. B074565
CAS RN: 1481-21-6
M. Wt: 225.99 g/mol
InChI Key: MRXOTDULAFLMDA-UHFFFAOYSA-N
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Description

2-Bromo-3,4,6-trifluoroaniline is a chemical compound with the linear formula C6H3BrF3N . It has a molecular weight of 225.997 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3,4,6-trifluoroaniline consists of a bromine atom and three fluorine atoms attached to an aniline group . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

2-Bromo-3,4,6-trifluoroaniline has a melting point of 42-44 °C . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Relay Photocatalytic Reactions : 2-Bromo-3,3,3-trifluoropropene, closely related to 2-Bromo-3,4,6-trifluoroaniline, has been used in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines. This process combines two photoredox cycles with a single photocatalyst, showcasing its potential in organic synthesis and material science (Zeng, Li, Chen, & Zhou, 2022).

  • Synthesis of Fluorane Dye : In the synthesis of black fluorane dye (2-anilino-3-methyl-6-dibutylaminofluorane, ODB-2), which is crucial in the manufacture of thermal papers, related compounds like 4-Bromo-3-methylanisole have been used. This highlights the role of bromo-aniline derivatives in dye production and thermal paper manufacturing (Xie, Wang, Deng, & Luo, 2020).

  • Aryne Chemistry : The study of arynes, particularly in the formation of naphthalenes and naphthols, utilizes compounds like 1,2-Didehydro-3- and -4-(trifluoromethoxy)benzene, which share structural similarities with 2-Bromo-3,4,6-trifluoroaniline. This research is significant in the development of complex organic molecules (Schlosser & Castagnetti, 2001).

  • Synthesis of Quinolines and Quinolinols : Bromoaniline derivatives are used in the Skraup-Type Synthesis of quinolines and quinolinols, important compounds in pharmaceuticals and agrochemicals (Lamberth et al., 2014).

  • Steric Pressure Studies in Organic Chemistry : The study of steric pressure in organic compounds, involving lithium 2,2,6,6-tetramethylpiperidide and various bromo-trifluoromethyl compounds, helps in understanding the interactions and reactivity of complex organic systems (Schlosser et al., 2006).

  • Coupling of N-methylated Amino Acids : In peptide synthesis, reagents like BroP (bromo tris(dimethylamino) phosphonium hexafluorophosphate) are used for coupling N-methylated amino acids, illustrating the role of brominated compounds in advanced synthesis techniques (Coste, Dufour, Pantaloni, & Castro, 1990).

Safety And Hazards

While specific safety and hazard information for 2-Bromo-3,4,6-trifluoroaniline is not available in the search results, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin and eye irritation, and specific target organ toxicity .

properties

IUPAC Name

2-bromo-3,4,6-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-4-5(10)2(8)1-3(9)6(4)11/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXOTDULAFLMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346779
Record name 2-Bromo-3,4,6-trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,4,6-trifluoroaniline

CAS RN

1481-21-6
Record name 2-Bromo-3,4,6-trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3,4,6-trifluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SB Hoyt, C London, C Abbadie, JP Felix… - Bioorganic & medicinal …, 2013 - Elsevier
A series of benzazepinones were synthesized and evaluated for block of Na v 1.7 sodium channels. Compound 30 from this series displayed potent channel block, good selectivity …
Number of citations: 20 www.sciencedirect.com

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